molecular formula C11H8I3N2O4- B1227819 Amidotrizoic acid anion

Amidotrizoic acid anion

Cat. No. B1227819
M. Wt: 612.91 g/mol
InChI Key: YVPYQUNUQOZFHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Amidotrizoic acid anion is the anion obtained by removal of the proton from the carboxylic acid group of amidotrizoic acid. It has a role as a topical anaesthetic. It is a conjugate base of an amidotrizoic acid.

Scientific Research Applications

Algal Growth and Metabolite Content

  • Sodium Amidotrizoate and Algal Growth : Sodium amidotrizoate, a derivative of Amidotrizoic acid, significantly affects the growth and primary metabolite content in the green alga Chlorella vulgaris. It suppresses cell number, chlorophyll, carotenoids, and monosaccharides at certain concentrations, while at lower concentrations, it acts as a weak stimulator of these biochemical compounds. This indicates its role in algal growth and possible anti-auxin activity (Pietryczuk, Czerpak, Popławska, & Wolski, 2010).

Environmental Monitoring

  • Urban Groundwater Monitoring : Amidotrizoic acid has been tracked in urban groundwater as an indicator of sewer network leakage. It is among the most frequently detected compounds in groundwater impacted by sewer leaks, highlighting its utility in urban water management and environmental monitoring (Wolf, Zwiener, & Zemann, 2012).

Plant Growth Regulation

  • Impact on Wolffia arrhiza Growth : Sodium amidotrizoate impacts the growth and metabolism of Wolffia arrhiza, a vascular plant used in biotechnological sewage treatment. It suppresses growth, chlorophyll content, carotenoids, monosaccharides, and water-soluble proteins, suggesting a role as a plant growth regulator (Pietryczuk, Czerpak, Grabowska, & Wolski, 2009).

Chemical Synthesis and Reactivity

  • Isothiazole Derivatives Synthesis : Amidotrizoic acid derivatives have been explored in the synthesis of isothiazole compounds, contributing to the study of chemical reactivity and potential pharmacological applications (Regiec, Machoń, Międzybrodzki, & Szymaniec, 2006).

  • Local Anesthetic Agent Synthesis : Research on 4-(2-chloroacetamido) benzoic acid derivatives, related to amidotrizoate, shows potential in the development of local anesthetic agents. These studies contribute to the understanding of anesthetic compound synthesis and characterization (Kanhed, Mehere, Pandey, & Mahapatra, 2016).

properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8I3N2O4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidotrizoic acid anion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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